molecular formula C12H20ClN3O2S B2514559 4-Methoxy-2-(methylthio)-6-(piperidin-3-ylmethoxy)pyrimidine hydrochloride CAS No. 1353946-81-2

4-Methoxy-2-(methylthio)-6-(piperidin-3-ylmethoxy)pyrimidine hydrochloride

Cat. No.: B2514559
CAS No.: 1353946-81-2
M. Wt: 305.82
InChI Key: GXYRHUBNEXEFCL-UHFFFAOYSA-N
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Description

4-Methoxy-2-(methylthio)-6-(piperidin-3-ylmethoxy)pyrimidine hydrochloride is a pyrimidine derivative featuring a methoxy group at position 4, a methylthio group at position 2, and a piperidin-3-ylmethoxy substituent at position 6 (Figure 1). The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications . This compound is classified as a 6-membered heterocyclic building block, often utilized in drug discovery for synthesizing kinase inhibitors or receptor modulators due to its structural versatility .

Figure 1: Structural formula of this compound.

Properties

IUPAC Name

4-methoxy-2-methylsulfanyl-6-(piperidin-3-ylmethoxy)pyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S.ClH/c1-16-10-6-11(15-12(14-10)18-2)17-8-9-4-3-5-13-7-9;/h6,9,13H,3-5,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYRHUBNEXEFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)SC)OCC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(methylthio)-6-(piperidin-3-ylmethoxy)pyrimidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step often involves the use of methanol and a suitable catalyst.

    Addition of the methylthio group: This can be done using methylthiolating agents such as methylthiol chloride.

    Attachment of the piperidin-3-ylmethoxy group: This step may involve nucleophilic substitution reactions using piperidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(methylthio)-6-(piperidin-3-ylmethoxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Methoxy-2-(methylthio)-6-(piperidin-3-ylmethoxy)pyrimidine hydrochloride is investigated for its potential therapeutic effects against several diseases. Notable applications include:

  • Antimicrobial Activity : The compound has been studied for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Pharmacology

The pharmacological profile of this compound includes:

  • COX-II Inhibition : Molecular docking studies have shown that this compound can fit optimally within the active site of cyclooxygenase II (COX-II), which is implicated in inflammatory processes. Its inhibitory activity suggests a role in anti-inflammatory therapies .
  • Purinergic Signaling : The compound may modulate purinergic signaling pathways, which are crucial in various physiological processes, including immune responses and tissue repair .

Materials Science

In materials science, this compound serves as a building block for synthesizing more complex materials with specific properties. Its unique structure allows it to be incorporated into polymers and other materials for enhanced functionality.

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of this compound on human cancer cell lines demonstrated significant inhibition of cell proliferation, indicating its potential as an anticancer drug candidate .

Case Study 2: Anti-inflammatory Effects

Research focusing on the anti-inflammatory properties revealed that the compound effectively reduced inflammation in animal models by inhibiting COX-II activity . This finding supports its application in developing new anti-inflammatory medications.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(methylthio)-6-(piperidin-3-ylmethoxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives

Compound Name Substituents (Positions 4, 2, 6) Molecular Weight (g/mol) Key Features Biological Activity References
Target Compound 4-Methoxy, 2-(methylthio), 6-(piperidin-3-ylmethoxy) ~304.53* High polarity due to methoxy and piperidine groups; hydrochloride salt improves solubility. Potential kinase/receptor modulation (inferred from structural analogs).
4-Ethoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride 4-Ethoxy, 2-(methylthio), 6-(piperazin-1-yl) ~290.53* Piperazine introduces additional basicity; ethoxy group increases lipophilicity. Used in biochemical assays; piperazine enhances binding to basic residues.
(R)-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride 4-Ethoxy, 2-(methylthio), 6-(pyrrolidin-3-yloxy) ~297.80* Pyrrolidine (5-membered ring) reduces steric bulk vs. piperidine; chiral center affects stereoselectivity. Explored in chiral drug synthesis.
5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine 4-Chloro, 2-(methylthio), 5-(benzyloxy) 265.74 Chloro substituent enhances electrophilicity; benzyloxy group adds steric hindrance. Intermediate in Buspirone derivative synthesis.
4-Hydroxy-6-methoxymethyl-2-(methylthio)pyrimidine 4-Hydroxy, 2-(methylthio), 6-(methoxymethyl) 186.23 Hydroxy group enables hydrogen bonding; methoxymethyl improves metabolic stability. Studied in agrochemical applications.

*Estimated based on molecular formulas.

Key Differences and Implications

Substituent Position and Size: The piperidin-3-ylmethoxy group in the target compound provides a 6-membered ring with a methoxy linker, balancing lipophilicity and solubility. In contrast, piperazin-1-yl (6-membered, two nitrogens) increases basicity, while pyrrolidin-3-yloxy (5-membered) reduces ring strain . Ethoxy vs.

Biological Activity: Analogs like 4-chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine sulphone () act as retinoid X receptor (RXR) agonists, suggesting that substitutions at position 6 critically influence receptor binding . The target compound’s piperidine moiety may target similar pathways but requires validation.

Regulatory and Safety Profiles :

  • The target compound’s environmental impact remains unstudied . In contrast, 4-(Diphenylmethoxy)piperidine hydrochloride () is regulated under China’s IECSC, emphasizing the need for compliance in commercial use .

Biological Activity

4-Methoxy-2-(methylthio)-6-(piperidin-3-ylmethoxy)pyrimidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound belongs to the pyrimidine class of organic compounds, characterized by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H18N2O2S·HCl

This structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves its role as an inhibitor of specific protein kinases. Protein kinases are crucial in regulating cellular functions, including growth and proliferation. The compound's ability to inhibit these kinases can lead to therapeutic effects in diseases characterized by abnormal cell growth, such as cancer.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM)
A549 (Lung Cancer)0.440 ± 0.039
NCI-H197515.629 ± 1.03
NCI-H460>50

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a selective anticancer agent .

Inhibition of Kinase Activity

The compound has been shown to inhibit the activity of specific kinases associated with tumor progression. For example, it demonstrated a high percentage inhibition (90.3% and 96.7%) against EGFR L858R/T790M mutations at concentrations as low as 0.1 µM, indicating potent activity against resistant cancer forms .

Study on Antitumor Efficacy

In a recent study published in Nature Reviews, researchers synthesized various derivatives of pyrimidine compounds, including this compound. The study highlighted its superior cytotoxicity compared to other compounds within the same class, particularly against lung cancer cell lines .

Pharmacokinetics and Toxicology

A pharmacokinetic study evaluated the absorption and distribution of the compound in vivo. Results indicated favorable absorption profiles with minimal toxicity observed in normal tissues at therapeutic doses. This suggests a promising therapeutic window for clinical applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxy-2-(methylthio)-6-(piperidin-3-ylmethoxy)pyrimidine hydrochloride?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a pyrimidine core. Key steps include:

Methoxy and methylthio group introduction : Nucleophilic substitution at the 4- and 2-positions using methanol and methylthiol reagents under controlled pH (e.g., NaH as a base in THF) .

Piperidin-3-ylmethoxy substitution : A coupling reaction (e.g., Mitsunobu or SN2) between 6-hydroxy pyrimidine intermediates and piperidin-3-ylmethanol derivatives. Reaction time (12–24 hrs) and temperature (60–80°C) are critical for yield optimization .

Hydrochloride salt formation : Treatment with HCl in polar solvents like ethanol or acetone .

  • Analytical Validation : Monitor intermediates via HPLC (C18 column, acetonitrile/water mobile phase) and confirm final structure using 1^1H/13^13C NMR (e.g., δ 2.1 ppm for methylthio, δ 3.8 ppm for methoxy) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm); >98% purity is standard for research-grade material .
  • Structural Confirmation :
  • NMR Spectroscopy : 1^1H NMR to identify protons on the piperidine ring (multiplet at δ 1.5–2.5 ppm) and pyrimidine core (singlet for methoxy at δ 3.8 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive mode to confirm molecular ion [M+H]+^+ (e.g., m/z 342.1 for C12_{12}H19_{19}N3_3O2_2S) .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting point (>200°C) and decomposition profile .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer :

  • Storage : Desiccate at –20°C in amber vials to prevent hydrolysis of the methylthio group and piperidine oxidation .
  • Incompatible Materials : Avoid strong oxidizers (e.g., peroxides) and humid environments, which may degrade the compound into sulfoxide byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Solvent Selection : Use anhydrous DMF or THF to enhance nucleophilicity in substitution reactions. For example, DMF increases reaction rates by stabilizing transition states .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during methoxy group introduction, while higher temperatures (80°C) accelerate piperidine coupling .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura cross-coupling if aryl modifications are required .
  • Data-Driven Optimization : Use Design of Experiments (DoE) to model interactions between variables (e.g., solvent, time, catalyst loading) and predict optimal conditions .

Q. How to address discrepancies in biological activity data across different studies?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation time, concentration ranges). For example, IC50_{50} values may vary between HEK293 and HeLa cells due to transporter expression differences .
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., sulfoxides) that may antagonize or enhance activity .
  • Receptor Binding Studies : Perform competitive radioligand assays to confirm target engagement specificity. For example, compare binding affinity (Ki_i) to adenosine receptors vs. off-target kinases .

Q. What strategies are effective in modifying the compound's structure to enhance its pharmacokinetic properties?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the methylthio group with a trifluoromethylthio (–SCF3_3) to improve metabolic stability while retaining lipophilicity .
  • Prodrug Design : Introduce ester linkages at the piperidine methoxy group to enhance oral bioavailability. Hydrolysis in vivo releases the active compound .
  • Solubility Enhancement : Formulate as a co-crystal with succinic acid or convert to a mesylate salt for aqueous solubility improvements .
  • In Silico Modeling : Use molecular dynamics simulations to predict ADMET profiles and guide structural modifications (e.g., reducing logP for reduced hepatotoxicity) .

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